molecular formula C13H14N2O B14910593 (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol

(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol

Cat. No.: B14910593
M. Wt: 214.26 g/mol
InChI Key: GFPIXYRPVCCBHE-UHFFFAOYSA-N
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Description

(3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol: is an organic compound that features a pyridine ring substituted with an amino group and a methyl group, connected to a phenyl ring bearing a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce a nitro group, followed by reduction to form the amino group. The resulting 5-amino-4-methylpyridine is then subjected to a Suzuki coupling reaction with a boronic acid derivative of benzyl alcohol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The amino group can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products:

    Oxidation: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)aldehyde or (3-(5-Amino-4-methylpyridin-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol from the nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    (3-(5-Amino-4-methylpyridin-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-(5-Amino-4-methylpyridin-2-yl)phenyl)amine: Lacks the methanol group, replaced by an amine group.

    (3-(5-Amino-4-methylpyridin-2-yl)phenyl)acetic acid: Contains a carboxylic acid group instead of methanol.

Uniqueness:

  • The presence of the methanol group in (3-(5-Amino-4-methylpyridin-2-yl)phenyl)methanol provides unique reactivity and interaction profiles compared to its analogs.
  • Its specific substitution pattern on the pyridine and phenyl rings offers distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

[3-(5-amino-4-methylpyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C13H14N2O/c1-9-5-13(15-7-12(9)14)11-4-2-3-10(6-11)8-16/h2-7,16H,8,14H2,1H3

InChI Key

GFPIXYRPVCCBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)C2=CC=CC(=C2)CO

Origin of Product

United States

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